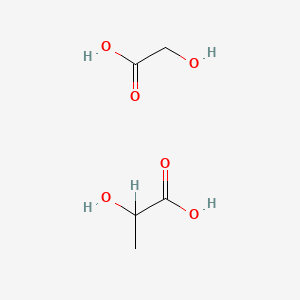
2-hydroxyacetic acid;2-hydroxypropanoic acid
Cat. No. B1209629
Key on ui cas rn:
34346-01-5
M. Wt: 166.13 g/mol
InChI Key: XBBVURRQGJPTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04849228
Procedure details


To 160 g of 85% aqueous lactic acid solution and 38 g of glycolic acid was added 17.4 g of acid clay and the mixture was heated in a nitrogen atmosphere for 6 hours while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure were initially 105° C. and 350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water distilled. Thereafter, the inside pressure was reduced to 3 mmHg and heating was conducted for 36 hours while maintaining the inside temperature at 175° C. The reaction mixture was cooled to room temperature, 400 ml of methylene chloride was added, the resulting mixture was stirred for dissolution of the polymerization product, the acid clay was then filtered off, and the filtrate was concentrated to dryness to give a white lactic acid-glycolic acid copolymer.


[Compound]
Name
acid
Quantity
17.4 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
[Compound]
|
Name
|
acid
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
175 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for dissolution of the polymerization product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated in a nitrogen atmosphere for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were initially 105° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
400 ml of methylene chloride was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the acid clay was then filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness
|
Outcomes


Product
Details
Reaction Time |
36 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)O.C(CO)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
